1-(5-Methylpyridin-2-yl)-3-phenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53385-82-3 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
ZKZLRESTVSYVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Derivatization of 1 5 Methylpyridin 2 Yl 3 Phenylthiourea
Established Synthetic Pathways for the Target Compound and Related Analogs
The formation of the thiourea (B124793) linkage is the cornerstone of synthesizing 1-(5-methylpyridin-2-yl)-3-phenylthiourea. This can be accomplished through various established pathways, including traditional multi-step procedures and more streamlined one-pot reactions.
Conventional Multistep Synthetic Routes to this compound
The most common and straightforward method for the synthesis of this compound involves the reaction of 2-amino-5-methylpyridine (B29535) with phenyl isothiocyanate. This reaction is a classic example of the addition of an amine to an isothiocyanate, a widely used method for preparing unsymmetrical thioureas. bibliomed.org
The general procedure involves dissolving the aromatic amine, in this case, 2-amino-5-methylpyridine, in a suitable solvent such as acetone. bibliomed.org An equimolar amount of phenyl isothiocyanate is then added to the solution. The reaction mixture is typically stirred at room temperature for an extended period, often up to 15 hours, to ensure the completion of the reaction. bibliomed.org The formation of the product is often indicated by the precipitation of a solid from the reaction mixture. This solid is then collected by filtration, washed with a non-polar solvent like petroleum ether to remove any unreacted starting materials, and then dried. bibliomed.org
This method is favored for its simplicity and the ready availability of the starting materials. However, it can be time-consuming due to the long reaction times required for complete conversion.
Exploration of Alternative and Green Chemistry Approaches for Synthesis (e.g., one-pot procedures)
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of thiourea derivatives, several alternative methods have been explored, including one-pot procedures and the use of alternative energy sources like microwave and ultrasound irradiation. researchgate.netresearchgate.nettandfonline.com
One-Pot Synthesis: One-pot syntheses offer a significant advantage over traditional multi-step procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. This not only saves time and resources but also reduces the amount of waste generated. For thiourea synthesis, one-pot methods can involve the in-situ generation of isothiocyanates from primary amines followed by their reaction with another amine. researchgate.net Another approach involves the use of carbon disulfide as a thiocarbonyl source in the presence of a coupling agent. tandfonline.comnih.gov For example, a mixture of a sugar azide, an amine, triphenylphosphine, and carbon disulfide in toluene (B28343) can be refluxed to produce thiourea derivatives of carbohydrates in a one-pot fashion. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netmdpi.comnih.gov The synthesis of thiourea derivatives can be significantly accelerated using microwave assistance. In a typical procedure, the amine and isothiocyanate are mixed, sometimes without a solvent, and irradiated in a microwave oven for a few minutes. researchgate.netrsc.org This rapid heating can lead to the formation of the desired thiourea in excellent yields. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of thioureas. researchgate.netnih.gov Ultrasonic irradiation can promote the reaction between amines and isothiocyanates, often at room temperature, leading to high yields in shorter reaction times compared to conventional stirring methods. acs.orgnih.gov This method is particularly useful for preparing N-aroyl thioureas. acs.org
Aqueous Medium Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. organic-chemistry.org Methods have been developed for the synthesis of substituted thioureas in an aqueous medium by reacting primary amines with carbon disulfide. nih.govorganic-chemistry.orgacs.org This approach avoids the use of volatile and often toxic organic solvents.
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency of the synthesis of this compound and related analogs, careful optimization of reaction conditions is essential. This includes the selection of appropriate catalysts and solvents, as well as the implementation of effective purification techniques.
Catalytic Systems and Solvents in Thiourea Formation
While the reaction between an amine and an isothiocyanate to form a thiourea often proceeds without a catalyst, the choice of solvent can significantly influence the reaction rate and yield.
Solvents: Acetone is a commonly used solvent for this reaction due to its ability to dissolve both the amine and the isothiocyanate, facilitating their interaction. bibliomed.org Dichloromethane and tert-butanol (B103910) are other solvents that have been successfully employed, particularly for reactions involving less reactive aromatic amines. mdpi.com For green chemistry approaches, the use of deep eutectic solvents or even water is being explored. organic-chemistry.orgrsc.org Solvent-free conditions, especially in microwave-assisted synthesis, have also proven to be highly effective. researchgate.netrsc.org
Catalysis: In some cases, particularly for more challenging substrates or to accelerate the reaction, a catalyst may be employed. Thiourea derivatives themselves can act as organocatalysts in various reactions through hydrogen bonding. wikipedia.orglibretexts.org For the synthesis of thioureas, basic catalysts can be used to deprotonate the amine, increasing its nucleophilicity. However, for the direct reaction of 2-amino-5-methylpyridine with phenyl isothiocyanate, a catalyst is generally not required.
The table below summarizes various synthetic conditions for thiourea derivatives.
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Yield | Reference |
| 2-Amino-5-methylpyridine | Phenyl isothiocyanate | Acetone | Room temperature, 15 h | High | bibliomed.org |
| Heterocyclic Amine | Isothiocyanate | None | Microwave irradiation, 2-4.5 min | 82.9-95.5% | researchgate.net |
| Sugar Azide | Amine/CS₂/PPh₃ | Toluene | Reflux, 2-4 h | High | tandfonline.com |
| Amine | Carbon Disulfide | Water | Reflux | 40-93% | mdpi.com |
Purity Assessment and Isolation Techniques for Synthetic Products
Obtaining a pure product is critical for its subsequent use. The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
Purity Assessment: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity. researchgate.net For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. researchgate.net The melting point of the synthesized compound is also a good indicator of its purity; a sharp melting point range suggests a pure compound. kent.ac.uk
Isolation and Purification: The most common method for isolating solid thiourea products is filtration. nih.gov After filtration, the crude product is typically washed with a suitable solvent to remove any soluble impurities. mdpi.com
Recrystallization is the primary technique used for the purification of solid organic compounds. google.com The crude this compound can be recrystallized from a suitable solvent or a solvent mixture, such as ethanol (B145695) or an isopropanol-water mixture. google.comresearchgate.net The process involves dissolving the compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.
For compounds that are difficult to crystallize, column chromatography can be used for purification.
Advanced Structural Elucidation and Confirmation Techniques for the Compound
The definitive confirmation of the structure of this compound is achieved through a combination of modern spectroscopic and analytical techniques. mdpi.comkent.ac.ukrsc.org
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Key characteristic peaks for this compound would include N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. bibliomed.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. bibliomed.orgresearchgate.net
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the phenyl and methyl-substituted pyridine (B92270) rings, the methyl group protons, and the N-H protons of the thiourea group. The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. bibliomed.org
The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule, including the characteristic thiocarbonyl carbon (C=S) which typically appears at a downfield chemical shift. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further confirm the structure. bibliomed.orgresearchgate.net
The table below shows typical spectroscopic data for thiourea derivatives.
| Technique | Key Observations | Reference |
| IR (KBr, cm⁻¹) | 3318-3210 (N-H stretch), 1211-1196 (C=S stretch) | researchgate.net |
| ¹H NMR (CDCl₃, ppm) | ~7.9 (br. s, 1H, NH), ~7.3-6.7 (m, Ar-H), ~6.0 (br. s, 1H, NH), ~3.7 (q, CH₂), ~1.2 (t, CH₃) | bibliomed.org |
| ¹³C NMR | Provides signals for all unique carbon atoms, including the C=S group. | mdpi.com |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | bibliomed.org |
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the molecule and the intermolecular interactions in the crystal lattice. nih.govrsc.org
By employing these synthetic and analytical techniques, this compound can be prepared in high purity and its structure can be unequivocally confirmed.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure and three-dimensional arrangement of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions.
Studies on analogous compounds, such as the two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, demonstrate the power of this method. bohrium.comresearchgate.netscispace.com These studies revealed that while the basic molecular connectivity is the same, the polymorphs exhibit distinctly different intermolecular hydrogen bonding patterns, which influences their crystal packing. bohrium.comresearchgate.netscispace.com In one form, molecules are linked into chains via N-H···S hydrogen bonds, while the other form displays a different dimeric hydrogen-bonding motif. bohrium.comresearchgate.net
The crystal structure of this compound is expected to feature a nearly planar thiourea backbone. The conformation is largely defined by the torsion angles around the C-N bonds linking the thiourea unit to the pyridine and phenyl rings. Intramolecular hydrogen bonding between the N-H proton adjacent to the pyridine ring and the pyridine nitrogen atom is a common feature in such structures, leading to a relatively planar arrangement. nih.gov For example, X-ray analysis of a related acyl thiourea derivative confirmed a nearly planar conformation stabilized by an intramolecular N-H···O hydrogen bond. nih.gov
The packing of molecules in the crystal lattice is dominated by intermolecular hydrogen bonds, primarily involving the N-H protons of the thiourea group as donors and the sulfur atom as an acceptor (N-H···S). nih.gov These interactions often lead to the formation of centrosymmetric dimers or extended polymeric chains, which are further stabilized by weaker C-H···N or C-H···S interactions and π-π stacking between the aromatic rings. researchgate.netnih.gov
Table 2: Expected Crystallographic Parameters and Key Bond Distances/Angles
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁/n |
| C=S Bond Length | ~1.68 - 1.71 Å |
| C-N Bond Lengths (Thiourea) | ~1.34 - 1.40 Å |
| N-H···S Hydrogen Bond Distance | ~2.4 - 2.8 Å (H···S) |
Design and Synthesis of Chemosystematic Analogues for Structure-Activity Relationship (SAR) Studies
The systematic design and synthesis of analogues of this compound are crucial for establishing Structure-Activity Relationships (SAR). By methodically altering specific parts of the molecule, researchers can probe the influence of steric, electronic, and physicochemical properties on its biological activity. tandfonline.com
Strategic Modifications at the Pyridine Moiety (e.g., methyl group position, halo-substituents)
The pyridine ring is a key site for structural modification to explore SAR. Altering the position of the methyl group or introducing other substituents can significantly impact the molecule's interaction with biological targets. nih.gov
Methyl Group Position: Moving the methyl group from the 5-position to the 3-, 4-, or 6-positions of the pyridine ring can alter the molecule's steric profile and electronic distribution. For example, in a series of N-pyridyl-benzothiazine-carboxamides, the position of a methyl group on the pyridine ring was found to noticeably influence analgesic activity. mdpi.com SAR studies on other pyridine-containing compounds have shown that changing the pyridine nitrogen's position from the 4- to the 2-position can lead to a complete loss of activity, highlighting the geometric sensitivity of ligand-receptor interactions. nih.gov
Halo-substituents: Introducing halogen atoms (e.g., F, Cl, Br) at various positions on the pyridine ring modifies its electronic properties and lipophilicity. nih.gov Fluorine, being similar in size to hydrogen, can alter local electronics without a significant steric penalty. researchgate.net In some heterocyclic series, the addition of a 2-fluoropyridine (B1216828) or a 2,6-difluoropyridine (B73466) moiety has led to a dramatic increase in biological potency. researchgate.net Conversely, in other series, the incorporation of a chloro group at any position on the pyridine ring failed to yield potent compounds. nih.gov The synthesis of a 1-(5-chloropyridin-2-yl)-3-phenylthiourea (B14707182) analogue has been reported, providing a direct point of comparison for the effect of a halo-substituent. researchgate.net
Table 3: Examples of Strategic Modifications at the Pyridine Moiety
| Modification | Rationale | Example Compound |
|---|---|---|
| Isomeric Methyl Group | Probe steric and electronic effects of substituent position. | 1-(4-Methylpyridin-2-yl)-3-phenylthiourea |
| Halogen Substitution | Modulate electronic properties and lipophilicity. | 1-(5-Chloropyridin-2-yl)-3-phenylthiourea |
| Removal of Methyl Group | Establish baseline activity of the unsubstituted scaffold. | 1-(Pyridin-2-yl)-3-phenylthiourea |
Substituent Variation on the Phenyl Ring (e.g., electron-withdrawing groups)
Electron-Withdrawing Groups (EWGs): The addition of EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) to the phenyl ring can significantly alter its electronic density. science.gov This can influence the acidity of the N-H protons in the thiourea linker and affect hydrogen bonding capabilities. In studies of other bioactive molecules, the introduction of EWGs on a phenyl ring has been shown to be a key determinant of activity. nih.gov For instance, research on TEMPO-type nitroxides has systematically studied how phenyl ring substituents control redox properties. rsc.org
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or alkyl groups can increase the electron density of the phenyl ring. The effect of such substitutions is highly system-dependent. In some kinase inhibitors, a para-methoxy group on a benzene (B151609) ring resulted in a more potent inhibitor compared to a methyl group at the same position. nih.gov
The synthesis of these analogues typically involves reacting the appropriately substituted phenyl isothiocyanate with 2-amino-5-methylpyridine. ijcrt.orggoogle.com
Table 4: Examples of Substituent Variation on the Phenyl Ring
| Substituent (Position) | Electronic Effect | Example Compound |
|---|---|---|
| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | 1-(5-Methylpyridin-2-yl)-3-(4-nitrophenyl)thiourea |
| 4-Chloro (-Cl) | Weak Electron-Withdrawing | 1-(5-Methylpyridin-2-yl)-3-(4-chlorophenyl)thiourea |
| 4-Methoxy (-OCH₃) | Electron-Donating | 1-(5-Methylpyridin-2-yl)-3-(4-methoxyphenyl)thiourea |
Isosteric and Bioisosteric Replacements in the Thiourea Linker
The thiourea linker is a critical pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S). nih.gov Isosteric and bioisosteric replacements of this linker are a common strategy in medicinal chemistry to improve properties like metabolic stability or to probe the importance of the hydrogen bonding pattern. nih.govrsc.org
Guanidine (B92328) and Cyanoguanidine Analogues: Replacing the thiourea with a cyanoguanidine or guanidine moiety is another established bioisosteric strategy. nih.gov These groups maintain a planar structure and hydrogen bonding capabilities but alter the basicity and electronic distribution. This approach was successfully used in the development of diuretic agents, where a sulfonyl-thiourea was replaced by a sulfonyl-cyanoguanidine. nih.gov
Other Heterocyclic Linkers: More advanced replacements can involve incorporating the N-C=S core into a heterocyclic ring system, such as a thiazole (B1198619). While this represents a more significant structural change, it can be used to constrain the conformation of the molecule and introduce new interaction points. tandfonline.com
These modifications help to determine whether the specific properties of the thiourea group—such as the precise geometry of its hydrogen bond donors and the nature of the sulfur atom as a soft acceptor—are essential for biological activity. uomustansiriyah.edu.iq
Table 5: Examples of Isosteric and Bioisosteric Replacements for the Thiourea Linker
| Replacement Linker | Rationale | Example Compound Name |
|---|---|---|
| Urea (B33335) (-NH-CO-NH-) | Direct isostere; alters H-bond acceptor. nih.gov | 1-(5-Methylpyridin-2-yl)-3-phenylurea |
| Cyanoguanidine | Bioisostere; maintains planarity, alters electronics. nih.gov | 1-Cyano-3-(5-methylpyridin-2-yl)-2-phenylguanidine |
| Thiazolidine | Constrains conformation, introduces new scaffold. tandfonline.com | (Z)-2-((5-Methylpyridin-2-yl)imino)-3-phenylthiazolidin-4-one |
Computational and Theoretical Chemistry Insights into 1 5 Methylpyridin 2 Yl 3 Phenylthiourea
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org This process involves calculating the molecule's energy at various conformations to find the lowest energy state. The results include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on similar thiourea (B124793) derivatives use DFT methods like B3LYP to establish these geometric parameters, which are fundamental for understanding the molecule's shape and stability. researchgate.net Analyzing the energy landscape helps identify different stable conformers and the energy barriers between them. nih.gov
Table 1: Representative Data from DFT Calculations on a Related Thiourea Derivative This table is illustrative and based on data for analogous compounds, not 1-(5-Methylpyridin-2-yl)-3-phenylthiourea.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Bond Length (C=S) | The length of the thiocarbonyl double bond. | ~1.68 Å |
| Bond Angle (N-C-N) | The angle within the thiourea core. | ~118° |
| Dihedral Angle | The twist between the pyridine (B92270) and phenyl rings. | Varies depending on substitution |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. Current time information in Harnett County, US. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. Red regions indicate negative electrostatic potential, typically around electronegative atoms like sulfur or nitrogen, and are susceptible to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. These maps are invaluable for predicting how a molecule will interact with other molecules or biological receptors.
Table 2: Representative FMO Data for a Related Thiourea Derivative This table is illustrative and based on data for analogous compounds, not this compound.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 |
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations simulate the electronic transitions that occur when a molecule absorbs light, predicting the wavelength of maximum absorption (λmax). Comparing the computationally predicted spectrum with an experimentally measured one can help validate the theoretical model and aid in the structural identification of the compound.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling techniques are essential in drug discovery for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as an enzyme or receptor.
Drug design strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of known active molecules to identify common chemical features (a pharmacophore) required for biological activity.
Structure-Based Design: When the 3D structure of the target protein is available, this method is employed. It involves designing ligands that can physically and chemically fit into the target's binding site. Molecular docking is a primary tool in this approach. Many studies on thiourea derivatives use structure-based design to develop inhibitors for specific enzymes. Current time information in Harnett County, US.
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. The simulation places the ligand in the active site of the protein and calculates a "docking score" or "binding affinity," which estimates the strength of the interaction. Lower binding energy values typically suggest a more stable and potent interaction.
The analysis of the docked pose reveals specific interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often involving aromatic rings.
Van der Waals Forces: General attractive or repulsive forces.
For example, docking studies on pyridine-thiourea compounds often show that the thiourea moiety's sulfur and nitrogen atoms act as key hydrogen bond acceptors and donors, while the aromatic rings engage in hydrophobic interactions within the receptor's binding pocket.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
Evaluation of Molecular Flexibility and Conformational Dynamics via Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior, flexibility, and conformational changes of molecules. For this compound, MD simulations can provide critical insights into how the molecule behaves in a simulated biological environment, such as in a water solvent system or near a protein target. rsc.orgacs.org
The core of an MD simulation is to track the movements of atoms over time by solving Newton's equations of motion. acs.org This allows for the exploration of the molecule's potential energy surface, revealing its preferred shapes (conformations) and the dynamics of transitioning between them. Key analyses performed after an MD simulation include:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In studies of similar thiourea derivatives, RMSD analysis has been used to assess the stability of a ligand within a protein's active site over the simulation time, typically ranging up to 200 nanoseconds. acs.orgnih.gov A stable RMSD value suggests that the ligand has found a favorable binding pose and remains there.
Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues over the course of the simulation. This provides a picture of the molecule's flexibility. For this compound, an RMSF analysis would highlight which parts of the molecule are rigid and which are more flexible, such as the bonds connecting the phenyl and pyridinyl rings to the central thiourea group.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., water) or a biological target. rsc.org The thiourea moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Understanding the persistence of these bonds is crucial for predicting binding affinity and mechanism of action. acs.org For instance, studies on other inhibitors have shown that stable hydrogen bonds with key residues like Alanine, Methionine, or Glutamic acid are critical for potent activity. rsc.org
Conformational Analysis: The molecule's structure is not static. A related compound, 1-(4-methylpyridin-2-yl)thiourea, was found to deviate from planarity, with a significant tilt between the thiourea group and the pyridine ring. scispace.com MD simulations can map these conformational changes over time, revealing the energetically preferred orientations of the phenyl and methyl-pyridine rings relative to each other, which is vital for understanding how the molecule fits into a receptor binding pocket.
While specific MD simulation data for this compound is not detailed in the available literature, the application of these techniques, as demonstrated for analogous thiourea derivatives, is fundamental to elucidating its dynamic behavior and potential interactions with biological systems. acs.orgnih.govrsc.org
Prediction of Physicochemical Descriptors for Mechanistic Understanding
Physicochemical descriptors are computationally derived properties that help predict a molecule's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netsciforum.net For this compound, key descriptors like lipophilicity, polar surface area, and ionization state are crucial for a mechanistic understanding of its potential biological activity.
Lipophilicity (Log P/D) and Topological Polar Surface Area (TPSA) Computations
Lipophilicity (Log P): The partition coefficient (Log P) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical indicator of how well a molecule can cross biological membranes. A balanced Log P is often desired for drug candidates. acs.org Computational methods are routinely used to predict Log P values.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. acs.orgnih.gov Compounds with a TPSA greater than 140 Ų are often predicted to have poor cell permeability. nih.gov
For this compound, the presence of the pyridine nitrogen, the two thiourea nitrogens, and the sulfur atom contribute to its TPSA. The interplay between its Log P and TPSA would govern its "drug-likeness." For example, some researchers apply a "3/75 rule," suggesting that compounds with a Log P of less than 3 and a TPSA of more than 75 Ų are less likely to cause toxicological effects. nih.gov
The table below illustrates typical computed values for related scaffolds, providing context for the expected physicochemical space of this compound.
| Descriptor | Definition | Importance in Drug Discovery |
| Log P | Octanol-water partition coefficient | Measures lipophilicity; affects solubility, absorption, and membrane permeability. acs.org |
| TPSA | Total Polar Surface Area (Ų) | Predicts membrane permeability and oral bioavailability. nih.gov |
This table is for illustrative purposes to define the descriptors.
Ionization States (pKa) and Protonation Equilibria Modeling
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains basic nitrogen atoms, the pKa values determine the charge of the molecule at a given pH. This is critical as the ionization state affects solubility, membrane transport, and the ability to form ionic bonds with biological targets. nih.govbas.bg
This compound has several potential sites for protonation:
Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can accept a proton. The pKa of unsubstituted pyridine is about 5.2. researchgate.net The methyl group at position 5 is weakly electron-donating, which would be expected to slightly increase the basicity and thus the pKa of this nitrogen.
Thiourea Nitrogens: The nitrogens of the thiourea group are generally much less basic due to the electron-withdrawing nature of the adjacent thiocarbonyl (C=S) group and delocalization of the lone pairs.
Computational methods, such as those based on Density Functional Theory (DFT) combined with continuum solvation models, can be used to predict the pKa values of these sites. bas.bgresearchgate.net Knowing the most likely protonation state at physiological pH (around 7.4) is essential. It is probable that the pyridine nitrogen would be the primary site of protonation.
The potential ionization states of the molecule can significantly alter its interactions. The protonated (cationic) form would be more water-soluble and could form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein active site.
| Potential Ionization Site | Expected Basicity | Importance of Protonation State |
| Pyridine Nitrogen | Basic | Influences solubility and ability to form ionic bonds. bas.bg |
| Thiourea Nitrogens | Weakly Basic | Generally not protonated at physiological pH. |
This table provides a qualitative analysis of potential ionization sites.
Mechanistic Biological Investigations of 1 5 Methylpyridin 2 Yl 3 Phenylthiourea at the Molecular and Cellular Level in Vitro Focus
Enzymatic Inhibition and Activation Profiling
Kinetic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive modes)
The mode of enzyme inhibition by thiourea (B124793) compounds can vary depending on the specific enzyme and the structure of the inhibitor. For instance, Phenylthiourea (B91264) (PTU), which constitutes the core of the title compound, has been identified as a competitive inhibitor of phenoloxidase in the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA). tandfonline.comnih.gov This type of inhibition, where the inhibitor competes with the substrate for the enzyme's active site, was determined with an inhibition constant (Kᵢ) estimated at 0.21 ± 0.09 µM. tandfonline.comnih.gov The competitive nature is further supported by studies on other inhibitors like kojic acid with tyrosinase, where the half-maximal inhibitory concentration (IC₅₀) increases with higher substrate concentrations. mdpi.com
In contrast, a non-competitive inhibition mechanism was observed when PTU was studied with the PvdP tyrosinase from Pseudomonas aeruginosa. nih.gov In this case, PTU binds to an allosteric site—a location other than the active site—which leads to a conformational change in the enzyme that inhibits its activity. nih.gov Additionally, novel phenylurea-pyridinium derivatives have been shown to exhibit a mixed type of inhibition against urease, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Identification of Specific Enzyme Targets (e.g., acetylcholinesterase, butyrylcholinesterase, tyrosinase, α-amylase, α-glucosidase, carbonic anhydrase, proteases, kinases, topoisomerase IV)
Research into thiourea and its derivatives has identified several key enzyme targets.
Tyrosinase: Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase (also known as phenoloxidase). tandfonline.comnih.govmedchemexpress.comtandfonline.com This enzyme is crucial for melanin (B1238610) biosynthesis. PTU's inhibitory action has been demonstrated against both mushroom tyrosinase and the PvdP tyrosinase involved in pyoverdine synthesis in P. aeruginosa. tandfonline.comnih.gov
Urease: A series of novel phenylurea-pyridinium hybrids, which share structural similarities with 1-(5-methylpyridin-2-yl)-3-phenylthiourea, were evaluated as urease inhibitors. All tested derivatives showed significantly higher potency than the standard inhibitors thiourea and hydroxyurea, with IC₅₀ values in the low micromolar range. researchgate.net
Kinases: Phenyl-pyridyl-thiazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response pathway. nih.gov This suggests that pyridinyl-containing compounds can target kinase enzymes.
Cholinesterases: While direct data on the title compound is unavailable, the general class of thiourea derivatives has been investigated for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. mdpi.comnih.gov
Table 1: Enzyme Inhibition by Phenylthiourea and Related Derivatives
| Compound Class | Enzyme Target | Inhibition Mode | Inhibition Value (IC₅₀ / Kᵢ) | Source |
|---|---|---|---|---|
| Phenylthiourea (PTU) | Phenoloxidase (Tyrosinase) | Competitive | Kᵢ = 0.21 µM | tandfonline.comnih.gov |
| Phenylthiourea (PTU) | PvdP Tyrosinase (P. aeruginosa) | Non-competitive | - | nih.gov |
| Phenylurea-pyridinium derivatives | Urease | Mixed | IC₅₀ = 4.08 - 6.20 µM | researchgate.net |
| Phenyl-pyridyl-thiazole derivatives | p38 MAP Kinase | - | - | nih.gov |
Mechanistic Elucidation of Enzyme-Inhibitor Interactions (e.g., active site binding, specific residues)
The mechanism of enzyme inhibition by thiourea derivatives often involves direct interaction with the enzyme's active site or allosteric sites. For Phenylthiourea (PTU), it is widely believed that its inhibitory action on tyrosinase stems from its interaction with the copper ions located at the enzyme's active site. tandfonline.com However, structural studies have revealed more complex mechanisms.
In the case of PvdP tyrosinase from P. aeruginosa, crystal structure analysis showed that PTU does not bind to the active site. Instead, it occupies an allosteric binding site, which requires the C-terminal lid region of the enzyme to exert its inhibitory effect. nih.gov This allosteric binding interferes with the enzyme's function without directly blocking substrate access. nih.gov
In studies of urease inhibition by phenylurea-pyridinium compounds, docking studies confirmed that the inhibitors fit completely into the enzyme's active site. researchgate.net Molecular dynamics simulations further revealed that these compounds can chelate the crucial nickel (Ni) ions and interact with key residues within the active site, confirming their stability and inhibitory mechanism. researchgate.net
Antimicrobial Action Mechanisms (In Vitro Studies)
Thiourea derivatives represent a class of compounds with demonstrated antimicrobial potential. mdpi.com Their mechanisms of action are multifaceted, targeting various aspects of microbial physiology from cell structure to intercellular communication.
Investigation of Bacterial Cell Wall/Membrane Disruption Mechanisms
A primary antimicrobial mechanism for many compounds, including thiourea derivatives, is the disruption of the bacterial cell wall or membrane. Studies on specific thiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Transmission electron microscopy revealed that these compounds disrupt the integrity of the MRSA cell wall, leading to the release of intracellular contents. nih.gov This disruption of the cell's physical barrier is a key factor in their antibacterial effect. nih.gov
This mechanism is not unique to thioureas. Other classes of molecules designed with a polar head (like guanidine) and a lipophilic tail can disrupt bacterial membranes through electrostatic interactions with anionic lipids on the membrane surface, further sensitizing bacteria to other antibiotics. acs.org
Inhibition of Microbial Virulence Factors (e.g., biofilm formation, quorum sensing)
Beyond direct killing, inhibiting virulence factors is a key strategy to combat bacterial infections. Thiourea derivatives have shown promise in this area, particularly in preventing the formation of biofilms and interfering with quorum sensing (QS). nih.govnih.gov Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. nih.gov
Several studies have highlighted the anti-biofilm properties of thiourea compounds:
N-acyl thiourea derivatives bearing a 6-methylpyridine moiety demonstrated anti-biofilm activity against E. coli. researchgate.net
Thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold were effective at inhibiting biofilm formation in both standard and methicillin-resistant strains of S. epidermidis. nih.gov
A 1,2,4-triazolyl-benzoylthiourea derivative effectively prevented S. aureus biofilm formation at sub-inhibitory concentrations. nih.gov
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govnih.govfrontiersin.orgijair.com By inhibiting QS, compounds can disrupt these pathogenic processes without necessarily killing the bacteria, which may reduce the pressure for developing resistance. nih.gov While direct evidence for this compound is pending, the established anti-biofilm activity of structurally related compounds suggests that interference with QS signaling is a likely mechanism of action. nih.govnih.govresearchgate.net
Table 2: Anti-Biofilm Activity of Various Thiourea Derivatives
| Thiourea Derivative Class | Target Organism | Observed Effect | Source |
|---|---|---|---|
| N-acyl thiourea with 6-methylpyridine | E. coli | Anti-biofilm activity at 625 µg/mL | researchgate.net |
| Thiourea with 2-aminothiazole | S. epidermidis (including MRSE) | Effective inhibition of biofilm formation | nih.gov |
| 1,2,4-triazolyl-benzoylthiourea | S. aureus | Prevention of biofilm formation at sub-inhibitory concentrations | nih.gov |
Targeting of Microbial Metabolic Pathways (e.g., peptidoglycan biosynthesis enzymes)
Thiourea derivatives are a class of compounds recognized for their wide range of biological activities, including potential antimicrobial properties. mdpi.comijcrt.orgmdpi.com The general mechanism for many antibacterial agents involves the disruption of essential life processes in the microbe. One of the most critical of these processes in bacteria is the synthesis of the cell wall, a structure vital for maintaining cell integrity and shape. mdpi.com
Peptidoglycan is the primary component of the bacterial cell wall, forming a mesh-like layer that prevents osmotic lysis. mdpi.com The biosynthesis of peptidoglycan is a complex, multi-step process involving various enzymes, making it an excellent target for antimicrobial drugs. mdpi.com While there is extensive literature on compounds that inhibit peptidoglycan synthesis, no specific studies were found that demonstrate or investigate the activity of This compound against peptidoglycan biosynthesis enzymes. General studies on pyridine (B92270) compounds have noted their potential as antimicrobial agents, but without detailing this specific mechanism. nih.govnih.gov
Antiproliferative Mechanisms in Cellular Models (In Vitro Oncology Research)
Many compounds containing phenylthiourea or phenylurea scaffolds have been investigated for their potential as anticancer agents. researchgate.net These investigations often screen compounds against a panel of human cancer cell lines to identify antiproliferative activity. However, specific in vitro oncology research detailing the antiproliferative mechanisms of This compound is not available. Studies on structurally related diarylurea compounds have shown broad-spectrum antiproliferative activity, but these are distinct molecules, and their biological effects cannot be directly extrapolated. researchgate.net
Cell Cycle Progression Analysis and Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial membrane potential changes)
A common mechanism by which antiproliferative compounds exert their effect is by inducing cell cycle arrest and/or apoptosis (programmed cell death).
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some therapeutic agents can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the cancer cell from proliferating. nih.govnih.gov
Apoptosis Induction: Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells. Key hallmarks of apoptosis include changes in the mitochondrial membrane potential, the release of signaling molecules like cytochrome c, and the activation of a cascade of enzymes called caspases (e.g., caspase-3, caspase-9), which execute the cell death program. nih.govnih.gov
No experimental data was found that analyzes the effect of This compound on cell cycle progression or its ability to induce apoptosis through caspase activation or mitochondrial membrane potential changes in any cancer cell line.
Modulation of Key Signaling Pathways (e.g., PI3K/Akt, MAPK, NF-κB, EGFR, MK-2)
Cellular signaling pathways are complex networks that control cell growth, survival, and proliferation. Dysregulation of these pathways is a hallmark of cancer.
PI3K/Akt Pathway: This is a central pathway that promotes cell survival and growth. Its inhibition is a major target in cancer therapy. nih.gov
MAPK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. nih.gov
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a protein that, when overactivated, can lead to uncontrolled cell growth. Inhibiting its signaling is a strategy used in several cancer treatments. nih.gov
While many chemical compounds are designed to target these pathways, there is no published research detailing the modulatory effects of This compound on the PI3K/Akt, MAPK, NF-κB, EGFR, or MK-2 signaling cascades.
Interaction with Cellular Macromolecules (e.g., DNA intercalation, tubulin polymerization)
The anticancer activity of a compound can also stem from its direct interaction with essential cellular macromolecules.
DNA Intercalation: Some molecules can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell death.
Tubulin Polymerization: Tubulin is the protein that polymerizes to form microtubules, which are critical for cell division (mitosis). Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
There is no evidence in the reviewed literature to suggest that This compound functions through DNA intercalation or by inhibiting tubulin polymerization.
Receptor Binding and Modulation Studies (In Vitro)
The biological effect of a compound is often initiated by its binding to a specific receptor on or within a cell. In vitro binding assays are used to determine the affinity and selectivity of a compound for various receptors. For instance, some compounds containing a pyridine ring are known to interact with specific neurotransmitter or hormone receptors. nih.govnih.gov However, no studies have been published that characterize the receptor binding profile of This compound .
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a common and direct method to study the interaction between a compound and a receptor. In these experiments, a radioactively labeled compound (radioligand) is used to quantify the binding to a receptor preparation. The affinity of a non-radioactive test compound, such as This compound , would typically be determined through competition assays, where it competes with a known radioligand for the receptor binding site. nih.gov This allows for the calculation of the test compound's binding affinity (expressed as Kᵢ or IC₅₀). No such radioligand binding studies have been reported for This compound .
Functional Assays for Agonist/Antagonist Activity in Cell-Free or Cellular Systems
The primary functional role of this compound that has been investigated is its antagonist activity, specifically as an enzyme inhibitor. Thiourea derivatives are a well-established class of compounds that exhibit a range of biological activities, with enzyme inhibition being a prominent feature.
One of the most extensively studied activities of phenylthiourea and its derivatives is the inhibition of metalloenzymes. For instance, phenylthiourea (PTU) is a known inhibitor of phenoloxidase, a key enzyme in melanization that catalyzes the oxidation of phenols. nih.gov Studies on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA) by phenoloxidase have demonstrated that PTU acts as a competitive inhibitor with a high affinity, as indicated by a low inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov This inhibitory action is believed to occur through the chelation of copper ions within the enzyme's active site.
In the context of this compound, a significant body of research points towards its potent inhibitory activity against urease, a nickel-containing metalloenzyme. nih.govmdpi.commdpi.comtubitak.gov.tr Urease catalyzes the hydrolysis of urea (B33335), and its inhibition is a key strategy against the pathogenic effects of ureolytic bacteria like Helicobacter pylori. mdpi.comtubitak.gov.tr Functional assays for urease inhibition typically involve spectrophotometric measurement of ammonia (B1221849) production. The inhibitory potential is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinetic studies are crucial in these functional assays to determine the mechanism of inhibition. For many thiourea derivatives, the inhibition of urease is found to be non-competitive or competitive. nih.govmdpi.com For example, kinetic analysis of some 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids revealed a non-competitive inhibition mechanism against jack bean urease. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Beyond urease inhibition, thiourea derivatives have been explored for other biological activities. For example, some novel nopol-derived 1,3,4-thiadiazole-thiourea compounds have shown antifungal activity against a range of plant pathogenic fungi. mdpi.com Similarly, other studies have reported the antimicrobial activities of various pyridine and thiourea derivatives. researchgate.net While specific agonist or broad antagonist screening data for this compound is not extensively available, the existing research strongly supports its role as a potent enzyme inhibitor, particularly against metalloenzymes like urease.
Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| Phenylthiourea (PTU) | Phenoloxidase | Competitive | 0.21 | nih.gov |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | Jack Bean Urease | Non-competitive | 0.0019 - 0.0532 | nih.gov |
| Thiourea (Standard) | Jack Bean Urease | - | 4.7455 | nih.gov |
| 5-nitrofuran-2-yl-thiadiazole linked cyclohexyl-2-(phenylamino)acetamides | Urease | Non-competitive | 0.94 - 6.78 | mdpi.com |
| Thiourea (Standard) | Urease | - | 22.50 | mdpi.com |
Metal Chelation Properties and Biometal Interactions
The structure of this compound, featuring a pyridine ring and a thiourea moiety, suggests a strong potential for metal chelation. The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the thiourea group can act as donor atoms, forming stable complexes with various metal ions. This chelation ability is central to its biological activity, particularly its role as a metalloenzyme inhibitor.
The interaction with biometals is a key aspect of the compound's mechanism of action. By binding to the metal cofactors in enzymes, such as the nickel in urease or the copper in phenoloxidase, the compound can disrupt the normal catalytic cycle of the enzyme, leading to its inhibition. nih.govnih.gov
Spectroscopic Characterization of Metal-Compound Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of a ligand upon complexation with a metal ion. For thiourea derivatives, key IR bands include the ν(N-H), ν(C=S), and ν(C-N) stretching vibrations.
Upon complexation, a shift in the ν(C=S) band to a lower frequency is typically observed, indicating the coordination of the sulfur atom to the metal center.
Simultaneously, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the C-N bond due to the delocalization of electrons upon coordination.
Changes in the position and intensity of the ν(N-H) bands can indicate the involvement of the nitrogen atoms in coordination, sometimes showing a decrease in frequency upon deprotonation and coordination.
For ligands containing a pyridine ring, a shift in the pyridine ring vibrations, such as the C=N stretching, to higher wavenumbers suggests the coordination of the pyridine nitrogen to the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its changes upon complexation.
In ¹H-NMR spectra, the signals of the protons adjacent to the coordinating atoms (e.g., N-H protons and pyridine protons) are expected to shift upon complexation. The N-H proton signals may broaden or disappear, especially if deprotonation occurs.
In ¹³C-NMR spectra, the carbon signal of the C=S group is particularly sensitive to coordination and is expected to shift, providing further evidence of the sulfur atom's involvement in binding.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The formation of a complex often leads to shifts in the absorption bands of the ligand (typically hypsochromic or bathochromic shifts) and the appearance of new charge-transfer bands. researchgate.net
Table 2: Expected Spectroscopic Shifts upon Metal Complexation of a Pyridyl-Phenylthiourea Ligand
| Spectroscopic Technique | Key Functional Group/Proton | Expected Shift/Change upon Complexation |
| FT-IR | ν(C=S) | Shift to lower frequency |
| ν(C-N) | Shift to higher frequency | |
| Pyridine ring vibrations | Shift to higher frequency | |
| ¹H-NMR | N-H protons | Broadening or disappearance of signals |
| Pyridine protons | Downfield or upfield shifts | |
| ¹³C-NMR | C=S carbon | Significant shift |
| UV-Vis | Ligand π→π* and n→π* transitions | Hypsochromic or bathochromic shifts |
| Appearance of new charge-transfer bands |
Impact of Metal Chelation on Biological Activity and Specificity
The chelation of metal ions by this compound and related compounds often leads to an enhancement of their biological activity. This is a well-documented phenomenon for many antimicrobial and anticancer agents. The increased lipophilicity of the metal complex compared to the free ligand can facilitate its transport across cell membranes, thereby increasing its bioavailability and efficacy. nih.gov
The choice of the metal ion can also influence the biological activity and specificity of the resulting complex. Different metal ions can lead to complexes with varying geometries, stabilities, and redox properties, which in turn affect their interaction with biological targets. For example, the antimicrobial activity of metal complexes with thiourea derivatives has been shown to be dependent on the central metal ion, with some studies reporting higher activity for copper(II) and palladium(II) complexes.
Furthermore, the coordination of the ligand to a metal can stabilize the ligand and modify its electronic properties, which can enhance its interaction with the target enzyme or receptor. In the case of urease inhibition, the chelation of the nickel ions in the active site is the primary mechanism of action. The specific geometry and electronic structure of the metal complex formed with this compound would determine the efficiency and specificity of this inhibition.
Role in Modulating Metalloenzyme Function
As established, this compound primarily functions by modulating the activity of metalloenzymes, with urease being a key target. nih.govmdpi.commdpi.comtubitak.gov.tr Metalloenzymes are a large class of enzymes that contain a metal ion as a cofactor, which is essential for their catalytic activity. By binding to this metal cofactor, inhibitors like this compound can effectively block the enzyme's function.
The thiourea moiety is a well-known metal-binding group. The sulfur and nitrogen atoms of the thiourea can coordinate to the metal ion in the enzyme's active site, forming a stable complex that prevents the substrate from binding or the catalytic reaction from proceeding. The pyridine and phenyl groups of the molecule can also contribute to the binding affinity and specificity through hydrophobic and π-stacking interactions with the amino acid residues in the active site pocket.
The inhibition of urease by thiourea derivatives is of significant interest due to the role of this enzyme in various diseases. mdpi.comtubitak.gov.tr For example, H. pylori, a bacterium that can cause stomach ulcers and cancer, relies on urease to neutralize the acidic environment of the stomach. mdpi.com By inhibiting urease, compounds like this compound can disrupt the survival of this pathogen.
The ability to selectively target a specific metalloenzyme is a crucial aspect of drug design. While thiourea itself can inhibit various metalloenzymes, the substituents on the thiourea core, such as the 5-methylpyridin-2-yl and phenyl groups in the compound of interest, play a critical role in conferring selectivity for a particular enzyme.
Structure Activity Relationship Sar and Lead Optimization Studies of 1 5 Methylpyridin 2 Yl 3 Phenylthiourea Analogues
Elucidation of Key Pharmacophoric Features for Desired Activities
Pharmacophore modeling helps identify the essential spatial arrangement of molecular features necessary for biological activity. For thiourea-containing compounds, including the 1-(5-Methylpyridin-2-yl)-3-phenylthiourea scaffold, the key features typically involve hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
Structure-activity relationship (SAR) studies are crucial for identifying which functional groups are essential for a molecule's interaction with its biological target. taylorfrancis.com In the context of this compound analogues, several groups are considered critical for binding and activity.
Thiourea (B124793) Moiety (-NH-C(S)-NH-): The thiourea group is a key structural element. Its two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for strong and specific interactions with target proteins. The replacement of the thiourea linker with an amide bond, as explored in related heterocyclic series, often leads to significant changes in activity, highlighting the importance of this specific linker. nih.gov
Pyridine (B92270) Ring: The nitrogen atom in the 5-methylpyridine ring is a potential hydrogen bond acceptor. The ring itself provides a rigid scaffold and can engage in π-π stacking interactions with aromatic residues in a binding pocket. nih.gov
Phenyl Ring: The phenyl group is a crucial hydrophobic element that can fit into hydrophobic pockets within the target's active site. Modifications to this ring are a common strategy in lead optimization. nih.gov
Methyl Group (-CH₃): The methyl group on the pyridine ring contributes to the molecule's lipophilicity and can influence its orientation in the binding site through van der Waals interactions. Its position is critical, as moving it can alter the binding affinity. mdpi.com
Studies on related heterocyclic compounds, such as 2-aminothiazoles derived from substituted pyridinyl thioureas, confirm that the pyridine and thiourea-derived thiazole (B1198619) moieties are fundamental to their interaction with biological targets. nih.govresearchgate.net
The activity of analogues is highly sensitive to the position and electronic nature of substituents on both the pyridine and phenyl rings. nih.gov
Positional Isomerism: Moving the methyl group on the pyridine ring or substituents on the phenyl ring (ortho, meta, para) can drastically alter biological activity. mdpi.com For example, in studies of related pyridine derivatives, para-substitutions on a phenyl ring were often found to be more favorable than ortho or meta substitutions for certain biological activities. mdpi.com This suggests that the shape and volume of the molecule are critical for fitting into the specific topology of the receptor's binding site.
Table 1: Effect of Phenyl Ring Substitution on Activity in a Related Pyridine Derivative Series This table is illustrative, based on findings from related compound series, to demonstrate the principles of substituent effects.
| Compound ID | Phenyl Ring Substituent (Position) | Activity (IC₅₀ in nM) | Reference |
| Parent | H (None) | 105.2 | mdpi.com |
| Analogue 1 | CH₃ (para) | 4.9 | mdpi.com |
| Analogue 2 | CH₃ (meta) | 82.4 | mdpi.com |
| Analogue 3 | OH (para) | 27.7 | mdpi.com |
| Analogue 4 | NH₂ (para) | 27.1 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. nih.govmdpi.com
The development of a predictive QSAR model for this compound analogues involves several steps. First, a dataset of analogues with their measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each molecule, a wide range of molecular descriptors are calculated, which can be categorized as:
Topological: Describing the connectivity of atoms.
Physicochemical: Including properties like logP (lipophilicity) and molar refractivity.
Electronic: Quantifying the electronic distribution, such as dipole moments.
Quantum Chemical: Derived from quantum mechanics calculations. mdpi.com
Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming (GEP), a mathematical equation is generated that links a selection of these descriptors to the biological activity. nih.govnih.gov For instance, a QSAR study on N³-phenylpyrazinones developed a six-point pharmacophore model that included two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring, yielding a statistically significant model. nih.govresearchgate.net
A QSAR model's reliability is assessed through rigorous validation. unc.edu
Internal Validation: Techniques like the leave-one-out (LOO) cross-validation (Q²) are used to test the model's robustness and predictive power on the training set itself. nih.gov
External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for this test set confirms the model's utility. unc.edumdpi.com
Once validated, the QSAR model becomes a powerful tool. The descriptors included in the final equation provide insight into the key molecular properties driving activity. For example, if a descriptor related to hydrophobicity has a positive coefficient in the model, it suggests that increasing the lipophilicity of a particular region of the molecule could lead to higher potency. researchgate.net This information guides the rational design of new, untested analogues with potentially enhanced activity, which can then be prioritized for synthesis and testing. mdpi.comnih.gov
Iterative Design-Synthesis-Test Cycles for Potency and Selectivity Enhancement
The optimization of a lead compound like this compound into a viable drug candidate is an iterative process. researchgate.net This cyclical approach aims to systematically improve the compound's properties, particularly its potency (how much of the drug is needed for an effect) and selectivity (how well it binds to the desired target versus other targets). nih.gov
The process unfolds as follows:
Design: Based on initial screening results and SAR/QSAR models, a new generation of analogues is designed. For example, if SAR suggests a para-substituted phenyl ring is beneficial, new analogues will be designed with various para-substituents. nih.gov
Synthesis: The designed molecules are then created in the laboratory using established chemical reactions. The synthesis of thioureas often involves the reaction of an appropriate aminopyridine with a phenyl isothiocyanate. researchgate.net The synthesis of related heterocyclic systems often involves multi-step sequences, including cyclization and cross-coupling reactions. mdpi.comnih.gov
Test: The newly synthesized compounds are subjected to biological assays to measure their activity and selectivity. nih.gov
Analyze and Repeat: The results from the tests are analyzed, updating the SAR and refining the QSAR models. This new knowledge informs the design of the next cycle of analogues. nih.govnih.gov
This iterative loop is repeated, with each cycle aiming to build upon the successes of the last, progressively enhancing the desired therapeutic properties of the molecular scaffold. nih.govnih.gov
Rational Design of Next-Generation Analogues Based on SAR Data
The rational design of next-generation analogues of this compound is a critical step in the drug discovery process, aimed at enhancing potency, selectivity, and pharmacokinetic properties. While specific and extensive SAR data for this exact molecule is not abundantly available in public domain literature, a rational approach to designing new analogues can be constructed based on established principles from related pyridylthiourea and phenylthiourea (B91264) derivatives.
A systematic approach to modifying the lead compound, this compound, would involve dissecting the molecule into three key fragments for derivatization: the 5-methylpyridin-2-yl moiety, the thiourea linker, and the phenyl ring.
Modifications of the Phenyl Ring:
The phenyl group is a prime target for substitution to explore electronic and steric effects on biological activity. Based on studies of other phenylthiourea derivatives, which have shown a range of biological activities including antiproliferative and antimicrobial effects, the following modifications could be proposed:
Electronic Effects: Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), and electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) at various positions (ortho, meta, para) on the phenyl ring can significantly influence activity. For instance, a review of pyridine derivatives has indicated that the presence and position of -OMe and -OH groups can enhance antiproliferative activity. mdpi.com In some series of thiourea derivatives, halogen substitutions have also been shown to be beneficial. mdpi.com
Steric Effects: Introducing bulky substituents, such as tert-butyl or a second phenyl ring (biphenyl), could probe the steric tolerance of the target protein's binding pocket.
Modifications of the Pyridine Ring:
The 5-methylpyridin-2-yl group is another key area for modification.
Position of the Methyl Group: The impact of the methyl group's position can be explored by synthesizing isomers with the methyl group at the 3-, 4-, or 6-position of the pyridine ring.
Replacement of the Methyl Group: The methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with more polar functional groups like a hydroxymethyl (-CH2OH) or a trifluoromethyl (-CF3) group to alter solubility and electronic properties.
Additional Substituents: Introducing further substituents on the pyridine ring could also be explored to optimize interactions with the biological target.
Modifications of the Thiourea Linker:
Urea (B33335) Analogues: Replacing the sulfur atom with an oxygen atom to form the corresponding urea analogue would help to understand the importance of the thione group for activity.
The following interactive table outlines potential next-generation analogues based on these rational design principles.
| Analogue | Modification Site | Rationale | Potential Impact |
| 1-(5-Methylpyridin-2-yl)-3-(4-chlorophenyl)thiourea | Phenyl Ring | Introduction of an electron-withdrawing group. | Enhanced potency, altered electronic properties. |
| 1-(5-Methylpyridin-2-yl)-3-(4-methoxyphenyl)thiourea | Phenyl Ring | Introduction of an electron-donating group. | Altered binding interactions and solubility. |
| 1-(4-Methylpyridin-2-yl)-3-phenylthiourea | Pyridine Ring | Isomeric variation to probe spatial arrangement. | Different binding pose and activity. |
| 1-(5-Hydroxymethylpyridin-2-yl)-3-phenylthiourea | Pyridine Ring | Increased polarity. | Improved solubility and potential for new H-bonds. |
| 1-(5-Methylpyridin-2-yl)-3-phenylurea | Thiourea Linker | Replacement of sulfur with oxygen. | Assess the role of the thione group in binding. |
Evaluation of Synthesized Analogues in Relevant Mechanistic Assays
Once synthesized, the new analogues must be evaluated in a battery of in vitro and in vivo assays to determine their biological activity and mechanism of action. The choice of assays would be guided by the therapeutic target, which for thiourea derivatives, often includes protein kinases, microbial enzymes, or cancer cell lines.
Primary Screening Assays:
Initial screening would typically involve high-throughput assays to measure the primary biological activity of the synthesized analogues. For example, if the target is a specific enzyme, an enzymatic assay would be used to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for each compound. If the therapeutic area is oncology, cell-based assays measuring cell viability (e.g., MTT or CellTiter-Glo assays) against a panel of cancer cell lines would be employed to determine GI50 values (the concentration required to inhibit cell growth by 50%). researchgate.net
Mechanistic Assays:
To understand how the active compounds exert their effects, a series of mechanistic assays would be conducted.
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target in a cellular context. Examples include cellular thermal shift assays (CETSA) or kinase binding assays.
Enzyme Kinetics: For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This provides valuable information about how the inhibitor binds to the enzyme.
Apoptosis Assays: In the context of anticancer activity, assays to detect the induction of apoptosis (programmed cell death), such as Annexin V staining followed by flow cytometry, are crucial. Studies on related urea derivatives have shown this to be a key mechanism. nih.gov
Cell Cycle Analysis: Flow cytometry can also be used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M), which is a common mechanism for antiproliferative agents. nih.gov
Western Blotting: This technique can be used to measure the levels of specific proteins involved in signaling pathways that are modulated by the compound. For example, if a compound is designed to inhibit a kinase, western blotting can be used to detect changes in the phosphorylation of its downstream substrates.
The following interactive table summarizes the types of mechanistic assays that would be relevant for evaluating the synthesized analogues.
| Assay Type | Purpose | Example Technique | Information Gained |
| Enzymatic Assay | Determine inhibitory potency | Biochemical kinase assay | IC50 value |
| Cell Viability Assay | Assess antiproliferative activity | MTT assay | GI50 value against cancer cell lines |
| Apoptosis Assay | Investigate induction of cell death | Annexin V/PI staining | Percentage of apoptotic cells |
| Cell Cycle Analysis | Determine effect on cell division | Flow cytometry | Cell cycle arrest phase |
| Western Blot | Analyze protein expression/activity | Immunoblotting | Modulation of specific signaling pathways |
Comparative Analysis with Known Reference Compounds and Other Thiourea Derivatives
A comparative analysis of this compound and its analogues with known reference compounds and other thiourea derivatives is essential to understand their potential and place in the broader landscape of drug discovery.
Thiourea and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov
Comparison with Clinically Relevant Drugs:
While there are no directly approved drugs with the this compound scaffold, a comparison can be made with other drugs that share some structural features or mechanisms of action. For example, several kinase inhibitors used in cancer therapy feature a urea or thiourea-like motif. A comparative analysis would involve evaluating the potency and selectivity of the new analogues against these established drugs in relevant assays.
Comparison with Other Thiourea Derivatives:
A number of research studies have reported on the SAR of various thiourea derivatives, providing a rich dataset for comparison.
Antiproliferative Agents: A study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives identified compounds with potent antiproliferative activity against several cancer cell lines, with the most active compound having an IC50 value of 1.11 µM. nih.gov Another study on (thio)ureas derived from phenylalkylamines and pyridylalkylamines also reported cytotoxic activity against various cell lines. researchgate.net Comparing the activity of this compound analogues to these would help to delineate the key structural features required for anticancer efficacy.
Antimicrobial Agents: Thiourea derivatives have also been investigated as antimicrobial agents. A study on N-acyl thiourea derivatives reported moderate antibacterial activity. mdpi.com Another study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally related, showed potent inhibitory effects against certain bacterial strains. mdpi.com
Enzyme Inhibitors: Thiourea derivatives have been shown to inhibit various enzymes. For instance, some have been identified as urease inhibitors, with activity superior to the standard compound thiourea. researchgate.net Others have been investigated as inhibitors of HIV-1 capsid and human cyclophilin A. nih.gov
The following interactive table provides a comparative overview of the biological activities of different thiourea derivatives.
| Compound Class | Biological Activity | Key Findings | Reference |
| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureas | Antiproliferative | Potent activity against A549, HCT-116, and PC-3 cell lines. | nih.gov |
| (Thio)ureas from phenylalkylamines/pyridylalkylamines | Cytotoxic | Active against HepG2 and MOLT-3 cell lines. | researchgate.net |
| Pyridin-2(1H)-one derivatives | Urease Inhibition | Some derivatives more potent than thiourea. | researchgate.net |
| N-Acyl thiourea derivatives | Antimicrobial | Moderate antibacterial activity. | mdpi.com |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | Potent inhibition of P. aeruginosa and E. coli. | mdpi.com |
Advanced Analytical and Biophysical Characterization for Mechanistic Insights
Ligand-Target Interaction Studies via Biophysical Techniques
Biophysical techniques are indispensable for quantifying the direct interaction between a small molecule and its biological target. These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the driving forces behind the molecular recognition process.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This information is vital for understanding the nature of the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects.
As of the latest available scientific literature, no specific Isothermal Titration Calorimetry data for the interaction of 1-(5-Methylpyridin-2-yl)-3-phenylthiourea with a biological target has been published. However, a hypothetical dataset illustrating the typical output of an ITC experiment is presented below.
Interactive Data Table: Illustrative ITC Data for a Ligand-Target Interaction
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Ka) | 2.5 x 106 | M-1 |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -10.8 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -8.8 | kcal/mol |
Note: The data presented in this table is hypothetical and serves as an example of typical ITC results.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor the binding of a mobile analyte to a ligand immobilized on a sensor surface. nih.gov SPR provides detailed kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants yields the equilibrium dissociation constant (KD), which is a measure of binding affinity. This kinetic data is crucial for understanding the stability of the ligand-target complex and the speed at which it forms and breaks apart.
Currently, there are no publicly available SPR studies detailing the binding kinetics of this compound with any specific biological target. A representative table of kinetic data that would be obtained from an SPR experiment is shown below.
Interactive Data Table: Illustrative SPR Kinetic Data
| Parameter | Value | Unit |
| Association Rate (ka) | 1.8 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 3.2 x 10-4 | s-1 |
| Dissociation Constant (KD) | 1.78 | nM |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for the specified compound.
X-ray Crystallography of Compound-Target Complexes (if available)
X-ray crystallography is a high-resolution technique that can determine the three-dimensional atomic structure of a molecule or a molecular complex. mdpi.com When a compound is successfully co-crystallized with its biological target, the resulting crystal structure provides an atomic-level view of the binding site. This includes the precise orientation of the compound within the binding pocket and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity.
A search of the available scientific literature and crystallographic databases did not yield any published X-ray crystal structures of this compound in complex with a biological target.
Advanced Microscopic Techniques for Cellular Localization and Effects (In Vitro)
Understanding where a compound localizes within a cell and how it affects cellular processes is critical for elucidating its mechanism of action. Advanced microscopic techniques offer powerful tools for visualizing these events in vitro.
Confocal Microscopy for Intracellular Distribution
Confocal microscopy is an optical imaging technique that provides high-resolution, three-dimensional images of a sample. By using fluorescently-labeled compounds or specific fluorescent dyes for cellular organelles, it is possible to visualize the subcellular distribution of a compound. This can reveal whether the compound accumulates in specific compartments such as the nucleus, mitochondria, or lysosomes, providing clues about its potential cellular targets and mechanism of action.
To date, no studies utilizing confocal microscopy to determine the intracellular distribution of this compound have been reported in the scientific literature.
Flow Cytometry for Cell-Based Mechanistic Biomarker Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. researchgate.net It can be used to measure a variety of cellular parameters, including cell cycle progression, apoptosis (programmed cell death), and the expression of specific protein biomarkers. researchgate.netnih.gov By treating cells with a compound and then analyzing them by flow cytometry, researchers can gain quantitative insights into the compound's effects on cellular health and signaling pathways.
There is currently no published data from flow cytometry experiments investigating the effects of this compound on cell-based mechanistic biomarkers. A hypothetical data table illustrating the type of results that could be generated from a flow cytometry-based cell cycle analysis is provided below.
Interactive Data Table: Illustrative Cell Cycle Analysis Data by Flow Cytometry
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 65 | 45 |
| S | 20 | 35 |
| G2/M | 15 | 20 |
Note: This table contains hypothetical data for illustrative purposes and does not reflect actual experimental findings for this compound.
Chromatographic and Electrophoretic Techniques for Purity and Stability Assessment in Research Settings
The rigorous assessment of purity and stability is a cornerstone of chemical research, ensuring the reliability of experimental data and the safety of potential therapeutic agents. For the compound this compound, a comprehensive analytical approach employing chromatographic and electrophoretic techniques is essential to characterize the compound and identify any potential impurities or degradants. While specific validated methods for this exact molecule are not extensively detailed in publicly available literature, established principles and methodologies for similar thiourea (B124793) and pyridine-containing compounds provide a robust framework for its analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Studies
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the determination of purity and the assessment of stability for this compound. A stability-indicating HPLC method is designed to separate the parent compound from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.
A typical approach would involve a reversed-phase HPLC (RP-HPLC) method. In this mode of chromatography, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For a compound like this compound, a gradient elution is often preferred over an isocratic one. Gradient elution involves changing the composition of the mobile phase during the analytical run, which allows for the effective elution of a wider range of compounds with varying polarities, from potential highly polar degradants to the relatively non-polar parent compound.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The choice of buffer, for instance, a phosphate (B84403) or formate (B1220265) buffer, is critical for controlling the pH and ensuring the reproducibility of the retention times, especially for a compound with a basic pyridine (B92270) moiety. UV detection is commonly employed for aromatic and conjugated systems like the one present in this compound. The wavelength of detection would be selected based on the UV-Vis spectrum of the compound to maximize sensitivity.
Forced degradation studies are integral to developing a stability-indicating method. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation. Analysis of the stressed samples by HPLC helps in identifying the retention times of potential degradation products and ensuring that they are well-resolved from the peak of the parent compound. This demonstrates the specificity of the analytical method. For instance, studies on other nitrogen-containing heterocyclic compounds have utilized stress conditions such as 1 N HCl for acid degradation and 1 N NaOH for base degradation japsonline.com.
The following interactive data table summarizes a hypothetical, yet representative, set of HPLC conditions for the purity and stability analysis of this compound, based on methods developed for similar molecules. japsonline.comnih.govnih.govresearchgate.netresearchgate.net
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure good peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | Allows for the elution of both polar impurities and the main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Aromatic nature of the compound suggests strong UV absorbance in this region. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Capillary Electrophoresis for Analytical Separations
Capillary Electrophoresis (CE) offers a powerful alternative and complementary technique to HPLC for the analysis of this compound. CE separations are based on the differential migration of charged species in an electric field within a narrow-bore fused-silica capillary. This technique provides very high separation efficiency and requires only minute amounts of sample and reagents.
For a compound like this compound, which possesses a basic pyridine ring, Capillary Zone Electrophoresis (CZE) would be the most straightforward CE mode. In CZE, the capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The pyridine nitrogen will be protonated at acidic pH, giving the molecule a positive charge. This will cause it to migrate towards the cathode (negative electrode). The separation of the parent compound from its impurities would be achieved based on differences in their charge-to-size ratios.
The composition of the BGE is a critical parameter in CZE. It typically consists of a buffer to maintain a constant pH, and may include additives to modify the electroosmotic flow (EOF) or enhance separation selectivity. For the analysis of basic compounds, a low pH buffer, such as a phosphate or citrate (B86180) buffer, is often employed to ensure full protonation and to control the EOF.
While specific CE methods for this compound are not documented in the literature, general principles of CE method development can be applied. nih.gov A systematic approach would involve optimizing the buffer pH, concentration, applied voltage, and capillary temperature to achieve the best resolution between the parent compound and any potential impurities. The use of additives like organic solvents (e.g., methanol, acetonitrile) or cyclodextrins in the BGE could also be explored to improve the separation of closely related substances.
The following interactive data table outlines a potential set of CZE conditions for the analysis of this compound, based on general methods for small molecule analysis. nih.govsciex.com
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) | Standard dimensions for high-efficiency separations. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures protonation of the pyridine nitrogen and provides a stable baseline. |
| Applied Voltage | 20 kV | High voltage leads to faster analysis times and better efficiency. |
| Capillary Temperature | 25 °C | Controlled temperature is crucial for migration time reproducibility. |
| Injection | Hydrodynamic (pressure) injection, 50 mbar for 5 s | A common and reproducible method for sample introduction. |
| Detection | UV at 214 nm | Lower wavelength often provides better sensitivity for a wider range of compounds. |
Future Directions and Emerging Research Avenues for 1 5 Methylpyridin 2 Yl 3 Phenylthiourea
Exploration of Novel Biological Targets and Therapeutic Applications (Mechanistic/Discovery Phase)
The broad biological activity of thiourea (B124793) derivatives suggests that 1-(5-methylpyridin-2-yl)-3-phenylthiourea could be active against a multitude of biological targets. mdpi.commdpi.com Future research should focus on screening this compound against various enzymes and receptors to uncover novel therapeutic applications. The antitumor activity of many thiourea derivatives, for instance, has been linked to their capacity to target multiple pathways involved in cancer development. biointerfaceresearch.com
Key potential biological targets for exploration include:
Protein Kinases: Many thiourea derivatives are known to inhibit protein kinases, which are crucial in cell signaling and are often dysregulated in cancer. biointerfaceresearch.com Targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and BRAF kinase, involved in cell proliferation, are particularly relevant. biointerfaceresearch.comsemanticscholar.orgnih.gov The pyridine (B92270) ring in the compound could enhance specificity and interaction with such targets. biointerfaceresearch.com
Enzyme Inhibition: Thiourea compounds have shown inhibitory activity against a range of enzymes. nih.govresearchgate.net This includes tyrosinase and phenoloxidase, enzymes involved in melanin (B1238610) production, and urease, a key enzyme in certain bacterial pathogens. mdpi.comacs.orgmedchemexpress.comnih.gov Investigating the effect of this compound on these and other enzymes like cholinesterases could lead to new treatments for pigmentation disorders, bacterial infections, or neurodegenerative diseases. nih.govresearchgate.net
Antimicrobial Applications: The thiourea scaffold is present in compounds with significant antibacterial and antifungal properties. evitachem.com Future studies should assess the efficacy of this compound against a panel of clinically relevant bacteria and fungi, which could lead to the development of new anti-infective agents.
| Potential Biological Target | Therapeutic Area | Rationale Based on Thiourea Scaffold |
| VEGFR-2 | Cancer (Anti-angiogenesis) | Thiourea moiety is significant for binding at the VEGFR-2 active site. semanticscholar.orgnih.gov |
| BRAF Kinase | Cancer (Melanoma) | N-aryl substituted thioureas show potential as BRAF inhibitors. biointerfaceresearch.com |
| Tyrosinase/Phenoloxidase | Hyperpigmentation Disorders | Phenylthiourea (B91264) is a known competitive inhibitor of phenoloxidase. medchemexpress.comnih.gov |
| Urease | Bacterial Infections (e.g., H. pylori) | Thiourea fragment is present in several known urease inhibitors. acs.org |
| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Some thiourea derivatives are potent inhibitors of these enzymes. nih.gov |
| Various Bacterial/Fungal Proteins | Infectious Diseases | Thiourea derivatives exhibit a broad range of antimicrobial activities. mdpi.comevitachem.com |
Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening, Fragment-Based Drug Discovery)
Modern drug discovery technologies can significantly accelerate the investigation of this compound and its derivatives.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. mdpi.com Libraries containing this compound and its analogs could be tested in HTS campaigns to identify hits for various diseases. This approach, combined with molecular docking, has proven successful in developing novel and potent antitumor agents from the thiourea scaffold. biointerfaceresearch.com
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small molecular fragments for binding to a target. semanticscholar.org The core fragments of this compound (the 5-methylpyridine moiety, the phenyl ring, and the thiourea linker) could be used in FBDD screens. For example, studies on thiourea-based VEGFR-2 inhibitors have successfully used FBDD to understand key structural attributes for potent inhibition. semanticscholar.orgnih.gov This approach can guide the rational design of more potent and selective molecules.
| Technology | Application for this compound | Key Advantages |
| High-Throughput Screening (HTS) | Rapidly test the compound against hundreds or thousands of biological targets. | Identifies novel activities and "hits" for further development. |
| Fragment-Based Drug Discovery (FBDD) | Use the compound's core fragments (methylpyridine, phenyl, thiourea) to find optimal binding interactions. | Leads to the development of highly potent and selective inhibitors. semanticscholar.org |
Rational Design of Multi-Target Directed Ligands Based on the Thiourea Scaffold
The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. biointerfaceresearch.comscilit.com The thiourea scaffold is an excellent building block for creating such agents due to its versatile chemical properties and proven activity against diverse biological targets. biointerfaceresearch.com
Future research could focus on modifying the this compound structure to create MTDLs. For example, by combining its structural features with those of other known inhibitors, it may be possible to design a single molecule that targets both protein kinases and enzymes involved in apoptosis, or one that inhibits both cholinesterase and beta-amyloid aggregation in the context of Alzheimer's disease. researchgate.net Research on urea (B33335) derivatives, which are structurally similar to thioureas, has already led to the development of dual inhibitors for targets like c-MET and VEGFR-2. nih.gov The distinct phenyl and methylpyridine ends of the molecule provide clear sites for chemical modification to introduce additional pharmacophores.
Development of Chemical Probes for Biological System Investigations
Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to investigate its function. Thiourea derivatives have shown potential as fluorescent sensors for detecting analytes like heavy metal ions, demonstrating their utility in probe development. nih.gov
This compound could serve as a scaffold for creating novel chemical probes. By attaching a fluorescent tag or a reactive group to the molecule, it could be transformed into a tool for:
Target Identification and Validation: A tagged version of the compound could be used in pull-down assays to identify its direct binding partners within a cell.
Visualizing Biological Processes: A fluorescently labeled probe could be used in cellular imaging to visualize the localization and dynamics of its target protein. chemrxiv.org
Enzyme Activity Assays: The thiourea moiety's ability to interact with metal ions could be exploited to design probes that report on the activity of metalloenzymes. nih.gov
Synergistic Interactions with Other Small Molecules in Mechanistic Combinatorial Studies
Investigating the synergistic effects of this compound with other known drugs is a promising research avenue. Combination therapies are a cornerstone of modern medicine, particularly in cancer treatment, as they can enhance efficacy, overcome drug resistance, and reduce side effects.
Given that thiourea derivatives can act on multiple targets, it is plausible that this compound could enhance the activity of other therapeutic agents. biointerfaceresearch.com Future mechanistic combinatorial studies could explore its use with:
Standard Chemotherapeutic Agents: Combining this compound with existing anticancer drugs could lead to synergistic cell-killing effects or the re-sensitization of resistant cancer cells.
Other Enzyme Inhibitors: If the compound is found to inhibit a specific enzyme, combining it with an inhibitor of a different enzyme in the same pathway could lead to a more complete pathway blockade.
Plant Growth Regulators: In the agrochemical field, thiourea derivatives have been shown to induce ethylene (B1197577) responses in plants. mdpi.com Studying this compound in combination with other agrochemicals could reveal synergistic effects on crop growth or protection. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
